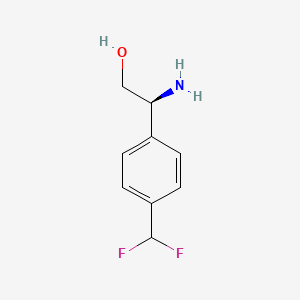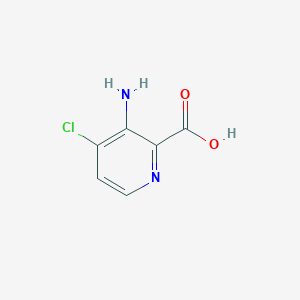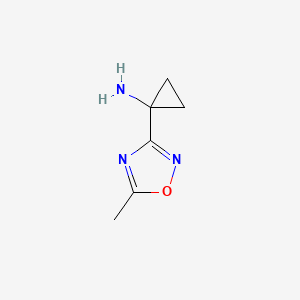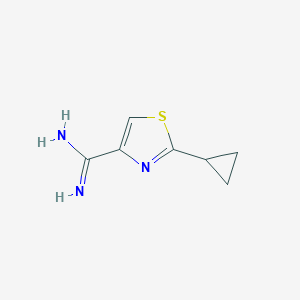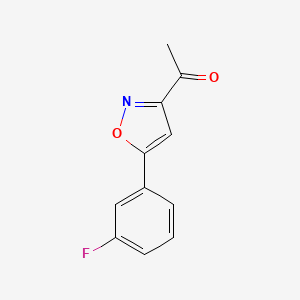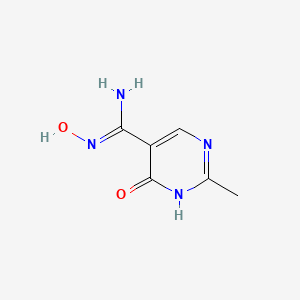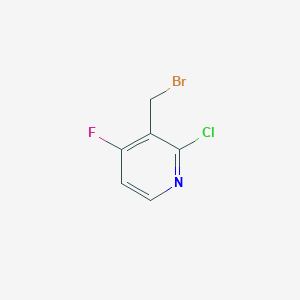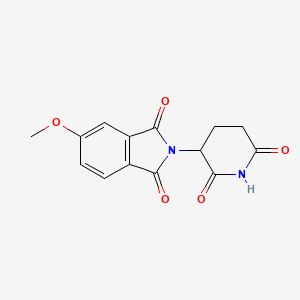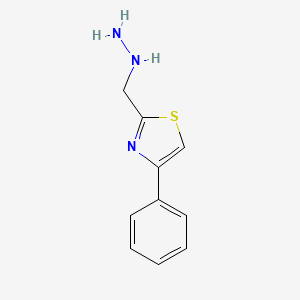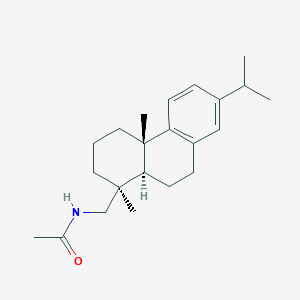![molecular formula C10H4BrN3OS2 B12972092 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde](/img/structure/B12972092.png)
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiadiazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a thiophene-2-carbaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Coupling with Thiophene-2-carbaldehyde: The final step involves coupling the brominated thiadiazole-pyridine with thiophene-2-carbaldehyde using palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Stille reactions to form more complex molecules
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS)
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Cross-Coupling: Palladium catalysts (Pd(PPh₃)₄), bases (triethylamine), and solvents (toluene, THF)
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carboxylic acid
Reduction: 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-methanol
Aplicaciones Científicas De Investigación
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Photovoltaics: Incorporated into dye-sensitized solar cells (DSSCs) and organic photovoltaic (OPV) devices due to its electron-accepting properties
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs targeting specific biological pathways.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde depends on its application:
In Organic Electronics and Photovoltaics: The compound acts as an electron acceptor, facilitating charge transfer and improving the efficiency of electronic devices.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: A precursor used in the synthesis of various derivatives.
4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): A dye synthesized through Stille cross-coupling reaction.
Uniqueness
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde is unique due to its combination of a thiadiazole-pyridine core with a thiophene-2-carbaldehyde moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photovoltaics.
Propiedades
Fórmula molecular |
C10H4BrN3OS2 |
|---|---|
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
5-(7-bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H4BrN3OS2/c11-6-3-12-9(10-8(6)13-17-14-10)7-2-1-5(4-15)16-7/h1-4H |
Clave InChI |
KGANTFWQDILNOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)C2=NC=C(C3=NSN=C23)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)
